N-(5-chloro-2-hydroxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
This compound is a benzamide derivative characterized by a 5-chloro-2-hydroxyphenyl group linked to a benzamide core, further substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ether-methyl bridge. The structural complexity arises from the chloro, hydroxyl, and benzofuran groups, which likely influence its physicochemical properties, such as solubility, lipophilicity, and biological activity. The compound’s crystallographic data, if available, might be refined using programs like SHELXL, a standard tool for small-molecule structural analysis .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO4/c1-24(2)13-17-4-3-5-21(22(17)30-24)29-14-15-6-8-16(9-7-15)23(28)26-19-12-18(25)10-11-20(19)27/h3-12,27H,13-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMEWVVLLPQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Functional Variations
The target compound shares a benzamide backbone with several pesticidal and pharmaceutical analogs but differs in substituent composition (Table 1). Key comparisons include:
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid)
- Substituents : Dichlorophenyl group + ethoxymethoxy side chain.
- Use : Herbicide.
- Comparison : The dichlorophenyl group enhances electrophilic interactions with target enzymes, while the ethoxymethoxy chain improves soil mobility. In contrast, the target compound’s 2,3-dihydrobenzofuran moiety may confer greater metabolic stability due to steric hindrance from dimethyl groups .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide
- Substituents: Thiazolidinone ring conjugated to the benzamide core.
- Use: Antimicrobial/anti-inflammatory applications (inferred from thiazolidinone’s known bioactivity).
- Comparison: The thiazolidinone moiety introduces hydrogen-bonding capacity, whereas the target compound’s dihydrobenzofuran group prioritizes hydrophobic interactions, suggesting divergent biological targets .
2.1.3. N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
- Substituents: Difluorophenyl + trifluoromethyl-phenoxy-pyridine.
- Use: Herbicide (carotenoid biosynthesis inhibitor).
- Comparison : Fluorinated groups in diflufenican enhance membrane permeability and resistance to enzymatic degradation. The target compound’s chloro and hydroxyl groups may reduce environmental persistence but improve selectivity .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Molecular weights estimated based on structural formulae.
Research Findings and Implications
- Metabolic Stability : The dihydrobenzofuran group in the target compound likely reduces oxidative metabolism compared to analogs like EtoBenzanid, which lacks steric protection .
- Selectivity : The chloro and hydroxyl groups may confer target specificity, contrasting with diflufenican’s broad-spectrum activity via fluorinated motifs.
- Synthetic Feasibility : The target compound’s synthesis could adopt carbodiimide-mediated coupling (as in ), though purification may challenge due to increased hydrophobicity.
Limitations: Experimental data on the target compound’s bioactivity and pharmacokinetics are absent in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
